molecular formula C21H27N3O5 B1164212 3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid

3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid

Cat. No.: B1164212
M. Wt: 401.5 g/mol
InChI Key: XOHVSBZMRVJHQW-UHFFFAOYSA-N
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Description

MAB-CHMINACA metabolite M7 is a significant metabolite of the synthetic cannabinoid MAB-CHMINACA. Synthetic cannabinoids are a class of designer drugs that mimic the effects of tetrahydrocannabinol, the active component of cannabis. MAB-CHMINACA is known for its high potency and has been associated with numerous adverse effects and fatalities .

Preparation Methods

The preparation of MAB-CHMINACA metabolite M7 involves the biotransformation of MAB-CHMINACA in the human body. This process primarily occurs in the liver, where enzymes metabolize MAB-CHMINACA into various metabolites, including M7. The biotransformation mainly occurs at the cyclohexylmethyl tail of the compound

Chemical Reactions Analysis

MAB-CHMINACA metabolite M7 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It is a common metabolic pathway for many synthetic cannabinoids.

    Hydroxylation: This is a specific type of oxidation where a hydroxyl group is added to the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It is less common for synthetic cannabinoids but can occur under certain conditions.

    Substitution: This involves the replacement of one atom or group in the molecule with another.

Common reagents and conditions used in these reactions include liver enzymes and other biological catalysts. The major products formed from these reactions are various hydroxylated metabolites .

Scientific Research Applications

MAB-CHMINACA metabolite M7 has several scientific research applications:

Mechanism of Action

The mechanism of action of MAB-CHMINACA metabolite M7 involves its interaction with the endocannabinoid system. Synthetic cannabinoids like MAB-CHMINACA exert their effects by binding to cannabinoid receptors, primarily the CB1 receptor in the central nervous system and the CB2 receptor in the peripheral nervous system . This binding leads to various physiological and psychoactive effects. The specific molecular targets and pathways involved in the action of M7 are still under investigation.

Properties

Molecular Formula

C21H27N3O5

Molecular Weight

401.5 g/mol

IUPAC Name

3-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-2,2-dimethylbutanedioic acid

InChI

InChI=1S/C21H27N3O5/c1-21(2,20(28)29)17(19(26)27)22-18(25)16-14-10-6-7-11-15(14)24(23-16)12-13-8-4-3-5-9-13/h6-7,10-11,13,17H,3-5,8-9,12H2,1-2H3,(H,22,25)(H,26,27)(H,28,29)

InChI Key

XOHVSBZMRVJHQW-UHFFFAOYSA-N

SMILES

CC(C)(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O

Synonyms

ADB-CHMINACA metabolite M7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid
Reactant of Route 2
3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid
Reactant of Route 3
3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid
Reactant of Route 4
3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid
Reactant of Route 5
3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid
Reactant of Route 6
Reactant of Route 6
3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid

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